Cas no 915921-68-5 ((4-Bromophenyl)(1H-imidazol-2-yl)methanone)

(4-Bromophenyl)(1H-imidazol-2-yl)methanone is a brominated aromatic ketone derivative featuring an imidazole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure enables applications in the development of bioactive compounds, particularly in medicinal chemistry, where it may serve as a precursor for heterocyclic scaffolds. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound’s crystalline form ensures consistent purity, while its stability under standard conditions facilitates handling and storage. Researchers value this compound for its potential in designing enzyme inhibitors or ligands due to the imidazole ring’s metal-coordinating properties. Suitable for controlled reactions under inert atmospheres.
(4-Bromophenyl)(1H-imidazol-2-yl)methanone structure
915921-68-5 structure
Product Name:(4-Bromophenyl)(1H-imidazol-2-yl)methanone
CAS No:915921-68-5
MF:C10H7BrN2O
MW:251.079381227493
MDL:MFCD08548430
CID:867681
PubChem ID:16456911
Update Time:2025-06-13

(4-Bromophenyl)(1H-imidazol-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)(1H-imidazol-2-yl)methanone
    • (4-bromophenyl)-(1H-imidazol-2-yl)methanone
    • (4-bromophenyl)(1H-imidazol-2-yl)methanone(SALTDATA: FREE)
    • 4-bromophenyl imidazol-2-yl ketone
    • 915921-68-5
    • BS-36574
    • DTXSID40586090
    • AKOS002322956
    • SCHEMBL3473764
    • MFCD08548430
    • CHEMBRDG-BB 9071536
    • 2-(4-bromobenzoyl)-1H-imidazole
    • MDL: MFCD08548430
    • Inchi: 1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13)
    • InChI Key: JEBOSSBCWOPJLB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1=NC=CN1)=O

Computed Properties

  • Exact Mass: 249.97400
  • Monoisotopic Mass: 249.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.617
  • Boiling Point: 434.852°C at 760 mmHg
  • Flash Point: 216.791°C
  • Refractive Index: 1.645
  • PSA: 45.75000
  • LogP: 2.40320

(4-Bromophenyl)(1H-imidazol-2-yl)methanone Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-Bromophenyl)(1H-imidazol-2-yl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:915921-68-5)(4-Bromophenyl)(1H-imidazol-2-yl)methanone
Order Number:A1192316
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:18
Price ($):228.0
Email:sales@amadischem.com

Additional information on (4-Bromophenyl)(1H-imidazol-2-yl)methanone

Introduction to (4-Bromophenyl)(1H-imidazol-2-yl)methanone (CAS No. 915921-68-5)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. One such compound, (4-Bromophenyl)(1H-imidazol-2-yl)methanone, with the CAS number 915921-68-5, has garnered significant attention due to its versatile applications in medicinal chemistry. This introduction delves into the structural characteristics, synthetic pathways, and recent applications of this compound, highlighting its potential in drug discovery and molecular biology.

The molecular structure of (4-Bromophenyl)(1H-imidazol-2-yl)methanone consists of a benzene ring substituted with a bromine atom at the para position, linked to an imidazole ring through a methanone bridge. This unique arrangement confers upon it distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic system enhances its reactivity, enabling diverse functionalization strategies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The (4-Bromophenyl)(1H-imidazol-2-yl)methanone scaffold has been extensively explored as a key building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its ability to interact with specific amino acid residues in protein binding pockets makes it an attractive candidate for structure-based drug design.

One of the most compelling aspects of this compound is its role in the development of next-generation antiviral agents. The imidazole moiety, known for its pharmacological activity, has been shown to disrupt viral replication cycles by inhibiting essential enzymes. Researchers have leveraged the versatility of (4-Bromophenyl)(1H-imidazol-2-yl)methanone to design molecules that exhibit potent antiviral activity against a range of pathogens. These findings underscore the compound's significance in addressing emerging infectious diseases.

The synthetic route to (4-Bromophenyl)(1H-imidazol-2-yl)methanone involves a series of well-established organic transformations, including condensation reactions and aromatic substitutions. The brominated benzene derivative serves as a crucial starting material, which is subsequently coupled with imidazole derivatives under controlled conditions. Advances in catalytic systems have further refined these synthetic protocols, enabling higher yields and improved purity of the final product.

In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of luminescent probes for cellular imaging. Such probes are invaluable tools for studying biological processes at the molecular level, providing insights into dynamic cellular events.

The growing body of literature on (4-Bromophenyl)(1H-imidazol-2-yl)methanone underscores its multifaceted role in scientific research. Ongoing studies continue to uncover new applications and derivatives that expand its therapeutic potential. As drug discovery efforts intensify, this compound remains a cornerstone in the quest for innovative treatments for human diseases.

Future directions in research may focus on optimizing synthetic methodologies to enhance scalability and sustainability. Additionally, exploring novel derivatives through computational chemistry and high-throughput screening could yield additional bioactive compounds with improved pharmacokinetic profiles. The continued investigation into the properties and applications of (4-Bromophenyl)(1H-imidazol-2-yl)methanone promises to yield groundbreaking advancements in multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:915921-68-5)(4-Bromophenyl)(1H-imidazol-2-yl)methanone
A1192316
Purity:99%
Quantity:1g
Price ($):228.0
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